3-(3,5-dimethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
Description
This compound belongs to the class of benzoxadiazocinones, which are bicyclic heterocycles featuring fused oxadiazocine and benzene rings. The core structure includes a methano bridge (2,6-methano group), contributing to its rigid, polycyclic architecture. The substituents—3,5-dimethylphenyl at position 3 and methyl at position 2—impart steric and electronic effects critical to its physicochemical and biological behavior.
Properties
IUPAC Name |
10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-12-8-13(2)10-14(9-12)21-18(22)20-16-11-19(21,3)23-17-7-5-4-6-15(16)17/h4-10,16H,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVVKZYDGDZOTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)NC3CC2(OC4=CC=CC=C34)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that binds endogenous opioid peptides known as dynorphins. The activation of KOR can produce analgesic effects, but it is also associated with side effects such as dysphoria and hallucinations.
Mode of Action
This compound acts as a selective antagonist of the KOR. It binds to the KOR and blocks its activation by dynorphins. This prevents the downstream effects of KOR activation, which can include analgesia, sedation, and changes in mood.
Biochemical Pathways
The antagonism of the KOR by this compound affects the opioid signaling pathway . By blocking the activation of the KOR, it can prevent the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels. This can affect various downstream effects, including the opening of potassium channels and the closing of calcium channels.
Pharmacokinetics
The compound is taken by mouth and has a bioavailability of 25% . It has a relatively long half-life of 30 to 40 hours , suggesting that it remains in the body for a significant period of time after administration. This could potentially allow for less frequent dosing.
Result of Action
By acting as a KOR antagonist, this compound can potentially counteract the effects of KOR activation . This includes the potential to alleviate symptoms of conditions such as depression and anxiety, which have been linked to KOR activation.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its bioavailability can be affected by factors such as the presence of food in the stomach at the time of administration. Additionally, its stability and efficacy may be influenced by factors such as temperature and pH.
Biological Activity
The compound 3-(3,5-dimethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one (CAS Number: 687584-46-9) is a member of the benzoxadiazocin family, which has garnered attention for its potential biological activities. This article explores its biological activity, summarizing relevant research findings, case studies, and presenting data in tabular form.
- Molecular Formula : C19H20N2O2
- Molecular Weight : 308.37 g/mol
- CAS Number : 687584-46-9
Antimicrobial Activity
Research has indicated that compounds similar to benzoxadiazocins possess significant antimicrobial properties. A study evaluating the antibacterial activity of various derivatives demonstrated that certain modifications in the structure enhanced efficacy against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Benzoxadiazocin A | Yes (MIC 32 µg/mL) | No |
| Benzoxadiazocin B | Yes (MIC 16 µg/mL) | Yes (MIC 64 µg/mL) |
Anticancer Properties
The anticancer potential of benzoxadiazocins has been explored in various studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: In Vitro Evaluation
In a notable study, the compound was tested on MCF-7 cells:
- IC50 Value : 12 µM after 48 hours of exposure.
- Mechanism of Action : Induction of apoptosis via the mitochondrial pathway.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of benzoxadiazocins. These compounds may exert their effects through antioxidant mechanisms and modulation of neuroinflammatory pathways.
Research Findings
- Cell Culture Studies : The compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
- Animal Models : In vivo studies demonstrated improved cognitive function in models of Alzheimer's disease when treated with the compound.
Other Biological Activities
Benzoxadiazocins have also been investigated for their potential anti-inflammatory and analgesic properties.
Summary of Findings
- Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines (IL-6, TNF-alpha).
- Analgesic Activity : Reduction in pain response in animal models.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on structural similarity to and .
Key Findings:
Substituent Effects: 3,5-Dimethylphenyl vs. Methoxy vs. Methyl (): The 3-methoxyphenyl group in ’s compound increases polarity (lower logP) and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability relative to the target .
Core Heteroatom Influence: Benzoxadiazocinone vs.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in (T3P-mediated cyclization) and (stereoselective methano-bridge formation). However, the 3,5-dimethylphenyl group may require regioselective coupling steps absent in simpler analogs .
Research Implications
- Drug Design : The target compound’s high logP (~4.5) suggests suitability for blood-brain barrier penetration, making it a candidate for CNS-targeted therapeutics.
- Metabolic Stability: The methano bridge (common in and ) likely confers resistance to oxidative metabolism, a trait advantageous for prolonged half-life .
- Limitations : Lack of empirical data on the target compound necessitates further studies to validate computational estimates (e.g., logP, solubility) and explore biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
